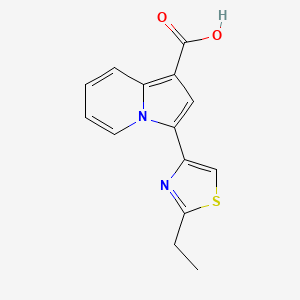![molecular formula C11H13N5O B8110926 (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B8110926.png)
(3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine is a heterocyclic compound that features a unique fusion of pyridine, triazole, and oxazine rings. This structural complexity makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step often involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The Huisgen cycloaddition is a popular method for this purpose.
Construction of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an amino alcohol and a suitable electrophile.
Fusion with Pyridine: The final step involves the coupling of the triazole-oxazine intermediate with a pyridine derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may utilize automated synthesis platforms to ensure high yield and purity. The process typically involves:
Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Quality Control: Implementing rigorous analytical methods like NMR, mass spectrometry, and HPLC to confirm the structure and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: N-oxides, aldehydes.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Pyridin-3-yl)-4H-[1,2,3]triazolo[4,5-b]pyridine): Similar triazole-pyridine fusion but lacks the oxazine ring.
(6-(Pyridin-3-yl)-4H-[1,2,3]triazolo[4,5-d]pyrimidine): Contains a pyrimidine ring instead of an oxazine ring.
(3-(Pyridin-3-yl)-1,2,4-triazolo[4,3-a]pyrazine): Features a pyrazine ring instead of an oxazine ring.
Uniqueness
The uniqueness of (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine lies in its fused oxazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazole-pyridine derivatives and contributes to its potential as a versatile compound in various applications.
Eigenschaften
IUPAC Name |
(3-pyridin-3-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-6-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-4-9-6-16-10(7-17-9)11(14-15-16)8-2-1-3-13-5-8/h1-3,5,9H,4,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDDWUSBAQEXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)C3=CN=CC=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[4.6]undecane](/img/structure/B8110843.png)
![[2-(2-methylpropylamino)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B8110847.png)
![2-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8110849.png)
![Rel-((3S,4As,8Ar)-Octahydro-2H-Pyrano[3,2-C]Pyridin-3-Yl)(Pyrrolidin-1-Yl)Methanone](/img/structure/B8110857.png)
![7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8110865.png)
![7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B8110867.png)

![N-Isopropyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxamide](/img/structure/B8110877.png)
![11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane](/img/structure/B8110879.png)
![N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B8110890.png)
![7-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8110897.png)
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B8110904.png)
![N,N-dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide](/img/structure/B8110908.png)
![2-cyclopropyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)acetamide](/img/structure/B8110919.png)
